Z-ALA-ALA-NH2
Overview
Description
Scientific Research Applications
Z-ALA-ALA-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Medicine: Investigated for its potential use in developing peptide-based drugs and inhibitors.
Industry: Utilized in the synthesis of bioactive peptides and peptide-based materials
Future Directions
The future directions for research on this compound could involve further exploration of its potential uses and properties. For instance, there is potential for further studies on C(sp3)–H functionalisation . Additionally, the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen is a promising area of research .
Mechanism of Action
Target of Action
Z-ALA-ALA-NH2, also known as Benzyl N-[(1S)-1-{[(1S)-1-CARBAMOYLETHYL]CARBAMOYL}ETHYL]CARBAMATE, is a substrate analogue that primarily targets proteinase K . Proteinase K is a broad-spectrum serine protease that plays a crucial role in protein degradation.
Mode of Action
The compound forms a stable complex with proteinase K through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction inhibits the activity of proteinase K, thereby affecting the protein degradation process.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound or its target. For instance, the activity of proteinase K is known to be enhanced in the presence of calcium ions . Therefore, the calcium ion concentration could potentially influence the efficacy of this compound as an inhibitor.
Biochemical Analysis
Biochemical Properties
Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrases by directly coordinating with the catalytic zinc ion, mimicking bicarbonate binding . This interaction is crucial for its potential use as a lead compound for developing carbonic anhydrase inhibitors. Additionally, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate exhibits stability in the presence of various biological fluids, making it a promising candidate for therapeutic applications.
Cellular Effects
The effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the production of biogenic amines and ethyl carbamate in microbial cells . These effects are mediated through its interactions with enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites and influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits carbonic anhydrases by coordinating with the catalytic zinc ion, mimicking the binding of bicarbonate . This inhibition disrupts the enzyme’s activity, leading to alterations in cellular processes that depend on carbonic anhydrase function. Additionally, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate may influence gene expression by interacting with transcription factors or other regulatory proteins, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability in various biological fluids, maintaining its inhibitory activity against carbonic anhydrases over extended periods . Long-term studies have shown that Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on cellular processes and metabolic pathways. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate may induce toxic effects, including disruptions in cellular metabolism and adverse physiological responses . These findings underscore the importance of optimizing dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence amino acid metabolism, leading to changes in the production of biogenic amines and ethyl carbamate . These metabolic effects are mediated through its interactions with enzymes involved in amino acid catabolism, highlighting its potential for modulating metabolic pathways in therapeutic applications.
Transport and Distribution
The transport and distribution of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects on enzyme activity and gene expression . The interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cells, influencing its overall efficacy and potential for therapeutic use.
Subcellular Localization
The subcellular localization of Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it interacts with target biomolecules and modulates cellular processes . The presence of targeting signals and post-translational modifications may influence its subcellular localization, further affecting its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ALA-ALA-NH2 typically involves the use of protecting groups to prevent unwanted reactions at the amino and carboxyl termini of the amino acids. One common method is the use of N-Benzyloxycarbonyl (Cbz) as a protecting group for the amino terminus. The synthesis can be summarized as follows :
Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Formation of the Dipeptide: The protected L-alanine is then coupled with another L-alanine molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the dipeptide.
Deprotection: The benzyloxycarbonyl group is removed using hydrogenation in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Z-ALA-ALA-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
Hydrolysis: L-alanine and L-alaninamide.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Reduced derivatives of the benzyloxycarbonyl group.
Comparison with Similar Compounds
Similar Compounds
N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2: Another peptide inhibitor used in enzyme studies.
Ac-Lys-(Ala)n-Lys-NH2: A series of peptides with varying lengths of alanine spacers used to study the influence of spacer length on peptide properties.
Uniqueness
Z-ALA-ALA-NH2 is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it particularly useful in studies of enzyme-substrate interactions and peptide synthesis .
Properties
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIOJLPDGBBVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304050 | |
Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50444-54-7 | |
Record name | NSC164062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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